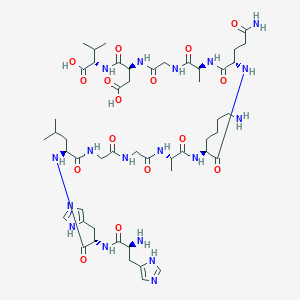

Fibrinogen Binding Inhibitor Peptide

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80N18O16/c1-24(2)13-33(67-48(81)34(15-29-18-55-23-60-29)66-44(77)30(52)14-28-17-54-22-59-28)45(78)58-19-37(70)56-20-38(71)61-27(6)43(76)64-31(9-7-8-12-51)47(80)65-32(10-11-36(53)69)46(79)62-26(5)42(75)57-21-39(72)63-35(16-40(73)74)49(82)68-41(25(3)4)50(83)84/h17-18,22-27,30-35,41H,7-16,19-21,51-52H2,1-6H3,(H2,53,69)(H,54,59)(H,55,60)(H,56,70)(H,57,75)(H,58,78)(H,61,71)(H,62,79)(H,63,72)(H,64,76)(H,65,80)(H,66,77)(H,67,81)(H,68,82)(H,73,74)(H,83,84)/t26-,27-,30-,31-,32-,33-,34-,35-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSKWZSBFZRSGP-GYDGUXFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80N18O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433062 | |

| Record name | CHEMBL409436 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89105-94-2 | |

| Record name | CHEMBL409436 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Predicted Function of the Dodecapeptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth analysis of the predicted biological function of the dodecapeptide with the sequence His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (HHLGGAKQAGDV). This peptide is the C-terminal sequence (residues 400-411) of the gamma chain of human fibrinogen.[1] Its primary and well-documented function is its critical role in hemostasis and thrombosis, specifically in mediating platelet aggregation. It acts as a recognition motif for the platelet integrin receptor αIIbβ3, and by binding to it, inhibits the aggregation of platelets.[1][2] This inhibitory action makes it a subject of interest for the development of antithrombotic agents. Additionally, some research suggests a potential, though less characterized, role for fibrinogen-derived peptides in antimicrobial defense.[3] This document details the signaling pathways, quantitative functional data, and experimental protocols relevant to the investigation of this peptide.

Predicted Primary Function: Inhibition of Platelet Aggregation

The predominant function of the HHLGGAKQAGDV peptide is its involvement in the final common pathway of platelet aggregation. It serves as a key binding site on fibrinogen for the platelet surface integrin αIIbβ3.[2] In physiological hemostasis, the binding of fibrinogen to αIIbβ3 on activated platelets is a crucial step that leads to the cross-linking of platelets and the formation of a platelet plug.[2]

The HHLGGAKQAGDV peptide, when isolated, competitively inhibits the binding of fibrinogen to activated platelets.[4] This inhibitory effect has been demonstrated in various in vitro assays, where the peptide effectively reduces ADP-induced platelet aggregation.[1] The mechanism of inhibition is a direct competition with the gamma chain of fibrinogen for the binding site on the αIIbβ3 receptor. Interestingly, while the Arg-Gly-Asp (RGD) sequence is a well-known motif for integrin recognition, the fibrinogen gamma chain's C-terminal region, including this dodecapeptide, provides an alternative, RGD-independent binding mechanism to αIIbβ3.[2][5]

The inhibitory properties of this peptide have led to the development of synthetic analogs with potentially enhanced antithrombotic activity.[1][6][7]

Signaling Pathway and Mechanism of Action

The signaling pathway involves the direct interaction of fibrinogen with the αIIbβ3 integrin on the surface of activated platelets. The HHLGGAKQAGDV sequence on the gamma chain of fibrinogen is a primary recognition site in this interaction. The binding of multivalent fibrinogen molecules to αIIbβ3 receptors on adjacent platelets leads to the formation of a platelet aggregate. The synthetic HHLGGAKQAGDV peptide disrupts this process by acting as a competitive antagonist.

References

- 1. Antiplatelet "hybrid" peptides analogous to receptor recognition domains on gamma and alpha chains of human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Antimicrobial and Antiviral Properties of Cryptic Peptides from Human Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the RGD peptides and the gamma chain peptide of fibrinogen on fibrinogen binding to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of hybrid peptide analogs to receptor recognition domains on alpha- and gamma-chains of human fibrinogen on fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of the Fibrinogen-Derived Peptide: His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the dodecapeptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (HHLGGAKQAGDV). This peptide corresponds to the C-terminal sequence (residues 400-411) of the γ-chain of human fibrinogen and plays a critical role in hemostasis and thrombosis. This document details the predicted physicochemical properties, outlines a detailed methodology for computational analysis, and presents key biological pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers in peptide-based drug discovery and development.

Introduction

The peptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val is a biologically significant molecule derived from the C-terminus of the human fibrinogen γ-chain.[1][2] Its primary recognized function is its involvement in the final stages of the blood coagulation cascade, specifically in platelet aggregation.[1] The peptide serves as a recognition and binding site for the platelet integrin receptor αIIbβ3, a key interaction for the formation of a stable platelet plug.[3] Beyond its role in hemostasis, emerging research suggests potential antimicrobial and antiviral properties of this and other "cryptic" peptides derived from human fibrinogen, opening new avenues for therapeutic exploration.

In silico analysis provides a powerful and cost-effective approach to characterize peptides and predict their therapeutic potential. By leveraging computational tools, researchers can gain insights into a peptide's physicochemical properties, structure, and potential biological activities before embarking on extensive and resource-intensive laboratory experiments. This guide presents a structured in silico analysis of the HHLGGAKQAGDV peptide.

Predicted Physicochemical Properties

A variety of in silico tools were utilized to predict the fundamental physicochemical properties of the HHLGGAKQAGDV peptide. These parameters are crucial for understanding the peptide's behavior in biological systems and for guiding its potential therapeutic applications. The predicted properties are summarized in Table 1.

| Property | Predicted Value |

| Molecular Weight | 1189.29 g/mol [4] |

| Theoretical Isoelectric Point (pI) | 6.47 |

| Amino Acid Composition | Ala (A) 2 (16.7%)Asp (D) 1 (8.3%)Gln (Q) 1 (8.3%)Gly (G) 3 (25.0%)His (H) 2 (16.7%)Leu (L) 1 (8.3%)Lys (K) 1 (8.3%)Val (V) 1 (8.3%) |

| Instability Index | 35.23 (predicted to be stable) |

| Aliphatic Index | 55.83 |

| Grand Average of Hydropathicity (GRAVY) | -0.708 |

In Silico Analysis: Experimental Protocols

This section outlines a detailed methodology for the computational analysis of the HHLGGAKQAGDV peptide. This workflow can be adapted for the analysis of other peptides of interest.

Sequence Analysis and Physicochemical Property Prediction

-

Peptide Sequence Input : The amino acid sequence "His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val" (HHLGGAKQAGDV) is entered into a designated peptide analysis tool. The ExPASy ProtParam tool is a suitable choice for this purpose.[5][6][7]

-

Parameter Calculation : The tool is configured to calculate the following parameters:

-

Molecular Weight : The sum of the masses of each atom in the peptide.

-

Theoretical Isoelectric Point (pI) : The pH at which the peptide carries no net electrical charge.

-

Amino Acid Composition : The percentage of each amino acid residue in the sequence.

-

Instability Index : An estimation of the peptide's stability in a test tube. A value below 40 is predictive of a stable peptide.

-

Aliphatic Index : The relative volume occupied by aliphatic side chains (alanine, valine, isoleucine, and leucine), which is positively correlated with thermostability.[8]

-

Grand Average of Hydropathicity (GRAVY) : The sum of the hydropathy values of all amino acids, divided by the number of residues. A negative GRAVY score indicates a hydrophilic peptide.

-

-

Data Compilation : The calculated values are compiled into a structured table for clear presentation and interpretation.

Structural Modeling and Analysis

-

Secondary Structure Prediction : Utilize a secondary structure prediction server (e.g., PSIPRED, JPred) to predict the propensity of the peptide to form α-helices, β-sheets, or random coils.

-

Tertiary Structure Modeling :

-

For a short peptide like HHLGGAKQAGDV, which is likely to be flexible, molecular dynamics (MD) simulations in a solvent environment can provide insights into its conformational landscape.

-

Alternatively, peptide modeling tools such as PEP-FOLD can be used to generate plausible 3D structures.

-

-

Structure Visualization and Analysis : The predicted 3D models are visualized using molecular graphics software (e.g., PyMOL, VMD). The models are analyzed for intramolecular hydrogen bonds, salt bridges, and the spatial distribution of hydrophobic and hydrophilic residues.

Functional Prediction and Docking

-

Bioactivity Prediction : Employ web-based servers that predict the biological activity of peptides. Given its known function, tools predicting antimicrobial, antiviral, or cell-penetrating properties can be explored.

-

Molecular Docking :

-

Target Selection : The crystal structure of the integrin αIIbβ3 receptor (the known binding partner) is obtained from the Protein Data Bank (PDB).

-

Peptide-Protein Docking : Molecular docking simulations are performed using software like AutoDock or HADDOCK to predict the binding mode of the HHLGGAKQAGDV peptide to the integrin αIIbβ3 receptor.

-

Analysis of Interactions : The docked poses are analyzed to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) that stabilize the peptide-receptor complex.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context and the in silico analysis workflow for the HHLGGAKQAGDV peptide.

Figure 1: Signaling pathway of HHLGGAKQAGDV-mediated platelet aggregation.

Figure 2: Experimental workflow for the in silico analysis of HHLGGAKQAGDV.

Conclusion

The in silico analysis of the His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val peptide provides valuable insights into its physicochemical characteristics and biological relevance. The predicted properties, including its stability and hydrophilicity, are consistent with its role as a binding motif on the surface of fibrinogen. The outlined computational workflow offers a systematic approach for the characterization of this and other bioactive peptides. The understanding of its interaction with the integrin αIIbβ3 receptor at a molecular level, facilitated by in silico methods, is paramount for the design of novel antithrombotic agents. Furthermore, the exploration of its potential secondary functions, such as antimicrobial activity, highlights the utility of computational approaches in hypothesis generation for drug discovery. This technical guide serves as a foundational resource for further research and development of peptide-based therapeutics targeting platelet aggregation and potentially other pathological processes.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. Antiplatelet "hybrid" peptides analogous to receptor recognition domains on gamma and alpha chains of human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibrinogen Binding Inhibitory Peptide HHLGGAKQAGDV for Life Science Research-Mol Scientific. [mol-scientific.com]

- 5. Expasy - ProtParam documentation [web.expasy.org]

- 6. Expasy - ProtParam [web.expasy.org]

- 7. ProtParam - SIB Swiss Institute of Bioinformatics [expasy.org]

- 8. Thermostability and aliphatic index of globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioinformatics of the His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val (HHLGGAKQAGDV) Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dodecapeptide with the sequence His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val (HHLGGAKQAGDV) is a molecule of significant interest in the fields of hematology, thrombosis, and drug development. This peptide represents the C-terminal sequence (residues 400-411) of the gamma (γ) chain of human fibrinogen.[1][2] Its primary biological function is to act as a recognition site for the platelet integrin receptor αIIbβ3, playing a pivotal role in the final common pathway of platelet aggregation.[1][2] This technical guide provides a comprehensive overview of the bioinformatics of the HHLGGAKQAGDV peptide, including its physicochemical properties, its mechanism of action in inhibiting platelet aggregation, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction

Hemostasis, the physiological process that halts bleeding, is critically dependent on the aggregation of platelets at the site of vascular injury. A key molecular interaction in this process is the binding of fibrinogen to the activated platelet integrin αIIbβ3. The HHLGGAKQAGDV peptide, derived from the C-terminus of the fibrinogen γ-chain, is a principal ligand in this interaction.[1][2][3] Understanding the bioinformatics of this peptide is crucial for the development of novel antiplatelet therapies aimed at preventing thrombotic events such as heart attacks and strokes.

Physicochemical Properties

The HHLGGAKQAGDV peptide possesses specific physicochemical characteristics that govern its structure and function. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C50H80N18O16 | [4] |

| Molecular Weight | 1189.28 g/mol | [4] |

| Sequence (3-letter) | His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val | [5] |

| Sequence (1-letter) | HHLGGAKQAGDV | [5] |

| CAS Number | 89105-94-2 | [4] |

| Density | 1.342 g/cm³ | [4] |

| Boiling Point | 1809.886 °C at 760 mmHg | [4] |

| Flash Point | 1048.381 °C | [4] |

| Solubility | Soluble in water | [5] |

Biological Function and Mechanism of Action

The primary biological role of the HHLGGAKQAGDV peptide is to mediate the binding of fibrinogen to the integrin αIIbβ3 on activated platelets. This interaction is a critical step in platelet aggregation and thrombus formation.[1][2][3]

Inhibition of Platelet Aggregation

The HHLGGAKQAGDV peptide competitively inhibits the binding of fibrinogen to αIIbβ3, thereby preventing platelet aggregation.[1][6] The inhibitory concentration (IC50) of this peptide has been determined in various studies, as summarized in Table 2. It is important to note that the potency of HHLGGAKQAGDV is generally lower than that of peptides containing the Arg-Gly-Asp (RGD) sequence, which is another recognition motif for integrins.[7]

| Assay | IC50 (µM) | Experimental Conditions | Reference |

| Inhibition of ¹²⁵I-Fibrinogen Binding | 6 | ADP-stimulated platelets | [1] |

| Inhibition of Fibrinogen Binding | 87 | Not specified | [7] |

| Inhibition of Fibrinogen Binding | > 10 | Eptifibatide-primed αIIbβ3 | [8] |

Structural Basis of Interaction with Integrin αIIbβ3

Crystallographic studies have elucidated the structural basis for the specific recognition of the HHLGGAKQAGDV peptide by the αIIbβ3 integrin. The peptide binds at the interface between the αIIb and β3 subunits of the integrin. The C-terminal Asp residue of the peptide coordinates with the metal ion-dependent adhesion site (MIDAS) in the β3 subunit, while other residues make contact with the αIIb subunit.[3] This interaction is distinct from the binding of RGD-containing peptides, which engage a different set of residues on the integrin.[3]

Signaling Pathways

The binding of fibrinogen (or the HHLGGAKQAGDV peptide) to αIIbβ3 triggers "outside-in" signaling pathways within the platelet, leading to a cascade of events that stabilize the platelet aggregate. This is preceded by "inside-out" signaling, which activates the integrin to a high-affinity state.

Integrin αIIbβ3 "Inside-Out" Activation Pathway

Caption: "Inside-Out" signaling cascade leading to integrin αIIbβ3 activation.

Integrin αIIbβ3 "Outside-In" Signaling Pathway

Caption: "Outside-In" signaling cascade initiated by fibrinogen binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the HHLGGAKQAGDV peptide.

Peptide Synthesis and Purification

A generalized protocol for the synthesis and purification of HHLGGAKQAGDV via solid-phase peptide synthesis (SPPS) is outlined below.

Caption: General workflow for solid-phase peptide synthesis of HHLGGAKQAGDV.

-

Resin Swelling: Swell the appropriate resin (e.g., pre-loaded Fmoc-Val-Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the HHLGGAKQAGDV sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Lyophilization: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then lyophilize to obtain a dry powder.

-

Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water, both containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Platelet Aggregation Inhibition Assay

This assay measures the ability of the HHLGGAKQAGDV peptide to inhibit platelet aggregation in vitro.

-

Freshly drawn human blood anticoagulated with 3.2% or 3.8% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., adenosine diphosphate (ADP), thrombin).

-

HHLGGAKQAGDV peptide stock solution.

-

Platelet aggregometer.

-

PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. The supernatant is the PRP.

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP. The supernatant is the PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Procedure:

-

Pipette a known volume of the adjusted PRP into an aggregometer cuvette with a stir bar.

-

Incubate the PRP at 37°C for a few minutes.

-

Add varying concentrations of the HHLGGAKQAGDV peptide or a vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 5-10 µM).

-

Monitor the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to platelet aggregation.

-

-

Data Analysis: Calculate the percentage of inhibition of aggregation for each peptide concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the peptide that inhibits platelet aggregation by 50%.

Conclusion

The HHLGGAKQAGDV peptide is a well-characterized and functionally significant biomolecule that serves as a crucial recognition motif for the platelet integrin αIIbβ3. Its ability to inhibit platelet aggregation makes it a valuable tool for studying the mechanisms of hemostasis and thrombosis and a potential lead for the development of antithrombotic agents. The bioinformatics data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals working in this area. Further research into modified and more potent analogues of this peptide could lead to the development of next-generation antiplatelet therapies with improved efficacy and safety profiles.

References

- 1. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mechanism of platelet integrin αIIbβ3 outside-in signaling through a novel integrin αIIb subunit–filamin–actin linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Platelet Activation and Integrin αIIβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of platelet adhesion to fibrin(ogen) in flowing whole blood by Arg-Gly-Asp and fibrinogen gamma-chain carboxy terminal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible Platelet Integrin αIIbβ3 Activation and Thrombus Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic regulation of fibrinogen: integrin αIIbβ3 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Roles of Histatin 5

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of Histatin 5 (Hst-5), a 24-amino acid, histidine-rich peptide found in human saliva. It covers its primary biological functions, mechanisms of action, and the experimental protocols used for its study, with a focus on its antifungal, metal-binding, and wound-healing properties.

Introduction to Histatin 5

Histatins are a family of small, cationic, histidine-rich peptides secreted by the parotid, sublingual, and submandibular glands into the saliva.[1][2] Among them, Histatin 5 (Hst-5) is a proteolytic product of Histatin 3 and is recognized as the most potent family member in terms of antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][3] Beyond its role in innate oral immunity, Hst-5 exhibits a range of biological activities, including metal ion binding and modulation of wound healing processes.[4][5] Its multifaceted nature makes it a compelling subject for therapeutic development.

Primary Biological Roles and Mechanisms of Action

The primary and most studied role of Hst-5 is its potent fungicidal activity against pathogenic fungi like C. albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1] Unlike many antimicrobial peptides that lyse fungal membranes, Hst-5's mechanism is non-lytic and targets intracellular components.[3][6]

The process involves several key steps:

-

Cell Wall Binding: Hst-5 initially binds to the C. albicans cell wall, interacting with proteins Ssa1 and Ssa2.[7][8]

-

Intracellular Uptake: The peptide is then actively transported into the fungal cell via polyamine transporters, Dur3 and Dur31, in an energy-dependent manner.[7]

-

Intracellular Targeting: Once inside, Hst-5 disrupts cellular homeostasis through multiple mechanisms:

-

Ion and Volume Dysregulation: It triggers the efflux of intracellular potassium (K+) and ATP, leading to ionic imbalance, osmotic stress, and cell volume dysregulation.[6][9]

-

Mitochondrial Disruption: Hst-5 can localize to the mitochondria, inhibiting the respiratory chain and promoting the generation of reactive oxygen species (ROS).[5]

-

MAPK Signaling Activation: The peptide activates the Hog1 mitogen-activated protein kinase (MAPK) pathway in C. albicans, a response to osmotic and oxidative stress.[7][9]

-

This multi-step mechanism makes it difficult for fungi to develop resistance. Hst-5 is effective against both yeast and hyphal forms of Candida and retains activity against azole-resistant strains.[2][10]

The high histidine content of Hst-5 imparts significant metal-binding capabilities. It contains several motifs, including an Amino-Terminal Cu(II) and Ni(II) binding (ATCUN) motif and a bis-His motif, that allow it to form high-affinity complexes with divalent cations such as Cu(II), Zn(II), and Ni(II).[5][11]

This interaction has several biological implications:

-

Modulation of Antifungal Activity: The binding of metal ions can alter Hst-5's candidacidal properties. Co-treatment with CuSO₄ enhances its antifungal effect, whereas FeCl₃ renders it ineffective.[5] The dissociation constants for Cu(II) and Zn(II) are in the nanomolar range, indicating that these interactions occur under physiological conditions in saliva.[1]

-

Nutrient Sequestration: By binding essential metal ions like zinc and copper, Hst-5 can deprive microorganisms of necessary cofactors for enzymatic function and growth.[8]

-

Structural Conformation: Metal binding can influence the peptide's secondary structure. While ions like Cu(II) and Zn(II) do not stabilize a regular secondary structure, Fe(III) binding has been shown to induce an α-helical conformation.[5][11]

While initially attributed primarily to Histatin 1, recent studies have demonstrated robust wound-healing properties for Hst-5.[4][12] It promotes epithelial cell migration and spreading, which are critical for wound closure.[4] These effects have been observed in multiple cell types in vitro and have been validated in a murine corneal injury model in vivo, where topical application of Hst-5 significantly increased the rate of wound healing.[4][12] A specific functional domain, SHRGY, has been identified as necessary for this pro-healing activity.[4]

Quantitative Data Presentation

The biological activity of Hst-5 has been quantified across numerous studies. The following tables summarize key data points for its antimicrobial efficacy and metal-binding affinities.

Table 1: Antimicrobial Activity of Histatin 5

| Organism | Assay Type | Metric | Value (μM) | Conditions | Reference |

| Candida albicans | Broth Microdilution | MIC | 2.5 - 5.0 | RPMI 1640 Medium | [13] |

| Candida albicans | Candidacidal Assay | ED50 | ~8 | Not specified | [10] |

| Candida albicans | Candidacidal Assay | EC50 | 5.15 | Not specified | [5] |

| C. albicans (+ CuSO₄) | Candidacidal Assay | EC50 | 1.36 | Co-treatment w/ 100 µM CuSO₄ | [5] |

| Acinetobacter baumannii | Broth Microdilution | MIC | 38 | 10% MH Broth | [14] |

| Pseudomonas aeruginosa | Broth Microdilution | MIC | 47 | 10% MH Broth | [14] |

| Enterobacter cloacae | Broth Microdilution | MIC | 90 | 10% MH Broth | [14] |

MIC: Minimum Inhibitory Concentration; ED50: Effective Dose for 50% killing; EC50: Half maximal effective concentration.

Table 2: Metal Ion Binding Properties of Histatin 5

| Metal Ion | Binding Affinity (Kd) | Method | Notes | Reference |

| Cu(II) | Nanomolar range | Not specified | High-affinity binding | [1] |

| Zn(II) | Nanomolar range | Not specified | High-affinity binding | [1] |

| Ni(II) | Not specified | ESI-MS | High-affinity complex formation | [11] |

Kd: Dissociation Constant; ESI-MS: Electrospray Ionization Mass Spectrometry.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological functions of Histatin 5.

Objective: To determine the killing efficiency of Hst-5 against Candida albicans.

Materials:

-

C. albicans strain (e.g., SC5314).

-

Yeast Peptone Dextrose (YPD) agar and broth.

-

Phosphate-Buffered Saline (PBS), 1 mM.

-

Synthetic Histatin 5 peptide (>98% purity).

-

96-well microtiter plates.

-

Incubator (30°C and 37°C).

-

Spectrophotometer.

-

Microplate reader.

Procedure:

-

Strain Preparation: Culture C. albicans overnight in YPD broth at 30°C with shaking. Equilibrate the cells in fresh medium to an optical density at 600 nm (OD₆₀₀) of 1.0. Harvest cells by centrifugation, wash with 1 mM PBS, and resuspend in PBS.[15]

-

Peptide Preparation: Reconstitute synthetic Hst-5 in 1 mM PBS. Prepare serial dilutions of the peptide to achieve the desired final concentrations for the assay.

-

Incubation: In a 96-well plate, mix the C. albicans cell suspension (e.g., final density of 2.5 x 10⁷ cells/mL) with the various concentrations of Hst-5 peptide. Include a control with cells in PBS only (no peptide).[16]

-

Reaction: Incubate the plate at 37°C for a defined period (e.g., 1 hour).[15]

-

Quantification of Viability:

-

Following incubation, serially dilute the reaction mixtures in PBS.

-

Plate aliquots of each dilution onto YPD agar plates.

-

Incubate the plates for 24-48 hours at 37°C.[15]

-

Count the number of colony-forming units (CFU) on each plate.

-

-

Calculation: Calculate the percentage of killing by comparing the CFU counts from peptide-treated samples to the CFU count of the untreated control. The formula is: Percent Killing = (1 - (CFU_treated / CFU_control)) * 100.[17]

Objective: To determine the lowest concentration of Hst-5 that inhibits the visible growth of a microorganism.

Materials:

-

Target microorganism (e.g., A. baumannii, P. aeruginosa).

-

Appropriate growth medium (e.g., Mueller-Hinton (MH) Broth).

-

Synthetic Histatin 5 peptide.

-

96-well microtiter plates.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism in the appropriate broth, adjusted to a specific cell density (e.g., 1 x 10⁶ cells/mL).

-

Peptide Dilution: Prepare twofold serial dilutions of Hst-5 in the wells of a 96-well plate using the growth medium (e.g., 10% MH broth, as Hst-5 activity can be inhibited by media components).[14]

-

Inoculation: Add an equal volume of the bacterial inoculum to each well. Include a positive control (bacteria, no peptide) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of Hst-5 at which there is no visible growth (turbidity) of the microorganism.[14]

Objective: To assess the effect of Hst-5 on cell migration.

Materials:

-

Epithelial cell line (e.g., human corneal epithelial cells).

-

Complete cell culture medium.

-

Culture plates (e.g., 24-well plates).

-

Pipette tips (e.g., 200 µL) for creating the "scratch."

-

Synthetic Histatin 5 peptide and control peptides.

-

Microscope with imaging capabilities.

Procedure:

-

Cell Seeding: Seed epithelial cells into the wells of a culture plate and grow them to full confluency.

-

Scratch Creation: Create a uniform, cell-free gap (a "scratch" or "wound") in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove dislodged cells.

-

Treatment: Add fresh culture medium containing different concentrations of Hst-5, a control peptide (e.g., scrambled peptide), or vehicle control to the wells.

-

Imaging: Capture images of the scratch at time zero (T=0) and at subsequent time points (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.

-

Analysis: Measure the area of the cell-free gap at each time point using image analysis software. Calculate the rate of wound closure by comparing the change in area over time between the Hst-5 treated groups and the control group. An increased rate of closure indicates enhanced cell migration.[4]

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes related to Histatin 5 function and analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Wound Healing Properties of Histatin-5 and Identification of a Functional Domain Required for Histatin-5-Induced Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific Histidine Residues Confer Histatin Peptides with Copper-Dependent Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Healing Powers of Histatins: From Oral Health to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Studies of the mechanism of human salivary histatin-5 candidacidal activity with histatin-5 variants and azole-sensitive and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Wound Healing Properties of Histatin-5 and Identification of a Functional Domain Required for Histatin-5-Induced Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reducing Functional Domain of Histatin 5 Improves Antifungal Activity and Prevents Proteolytic Degradation [mdpi.com]

- 14. Frontiers | Human Salivary Protein Histatin 5 Has Potent Bactericidal Activity against ESKAPE Pathogens [frontiersin.org]

- 15. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histatin 5 variant reduces Candida albicans biofilm viability and inhibits biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impaired Histatin-5 Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, biological significance, and relevant experimental methodologies for the dodecapeptide with the sequence His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (HHLGGAKQAGDV). This peptide corresponds to the C-terminal sequence of the human fibrinogen γ-A chain and plays a critical role in hemostasis through its interaction with the platelet integrin αIIbβ3, mediating platelet aggregation. This document is intended to serve as a valuable resource for researchers in drug development, biochemistry, and hematology, offering detailed protocols and structured data to facilitate further investigation and application of this biologically significant peptide.

Core Physicochemical Properties

The fundamental physicochemical characteristics of the His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val peptide are summarized in the table below. These properties are essential for understanding the peptide's behavior in biological systems and for the design of experimental studies.

| Property | Value | Method |

| Molecular Formula | C₅₀H₈₀N₁₈O₁₆ | |

| Molecular Weight | 1213.29 g/mol | Calculation |

| Isoelectric Point (pI) | 6.78 | Calculation |

| Solubility | Predicted to be soluble in aqueous solutions, particularly at a pH away from its isoelectric point. Solubility can be enhanced in slightly acidic or basic buffers. For hydrophobic peptides, organic solvents like DMSO can be used. | |

| Stability | Peptide stability is influenced by factors such as pH, temperature, and the presence of proteases. It is susceptible to degradation in serum. |

Biological Significance and Signaling Pathway

The peptide sequence His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val is the C-terminal portion of the γ-chain of fibrinogen. This sequence is a key recognition site for the platelet integrin receptor αIIbβ3. The binding of the fibrinogen γ-chain to αIIbβ3 is a crucial step in platelet aggregation, a fundamental process in hemostasis and thrombosis.

Upon vascular injury, platelets are activated, leading to a conformational change in the αIIbβ3 integrin, which increases its affinity for fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet plug. The interaction between the C-terminal γ-chain of fibrinogen and αIIbβ3 is essential for this process.

Below is a diagram illustrating the signaling pathway of platelet aggregation mediated by the fibrinogen γ-chain.

Experimental Protocols

This section provides detailed methodologies for the characterization of the physicochemical properties of the His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val peptide.

Determination of Molecular Weight by Mass Spectrometry

Objective: To accurately determine the molecular weight of the synthetic peptide.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the lyophilized peptide in a suitable solvent, such as a mixture of 0.1% formic acid in water and acetonitrile.

-

The final concentration should be in the range of 1-10 pmol/µL.

-

-

Instrumentation:

-

A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended.

-

Electrospray ionization (ESI) is a suitable ionization technique for this peptide.

-

-

Mass Spectrometry Analysis:

-

Calibrate the mass spectrometer using a standard calibration mixture.

-

Infuse the peptide solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range of approximately 400-1500.

-

The resulting spectrum will show a series of multiply charged ions.

-

-

Data Analysis:

-

Deconvolute the multiply charged ion series using the software provided with the mass spectrometer to obtain the neutral molecular weight of the peptide.

-

Determination of Isoelectric Point by Isoelectric Focusing

Objective: To experimentally determine the isoelectric point (pI) of the peptide.

Methodology:

-

Sample Preparation:

-

Dissolve the peptide in a solution containing 8 M urea and 2% ampholytes.

-

-

Gel Preparation:

-

Prepare a polyacrylamide gel containing a pH gradient (e.g., pH 3-10). Immobilized pH gradient (IPG) strips are recommended for higher resolution and reproducibility.

-

-

Isoelectric Focusing:

-

Apply the peptide sample to the IPG strip.

-

Place the strip in an isoelectric focusing cell and apply a voltage program, starting at a low voltage and gradually increasing to a high voltage (e.g., up to 8000 V).

-

The total focusing time will depend on the length of the IPG strip and the voltage program.

-

-

Staining and pI Determination:

-

After focusing, fix the peptide in the gel using a solution of trichloroacetic acid.

-

Stain the gel with a sensitive protein stain, such as Coomassie Brilliant Blue or silver stain.

-

The pI of the peptide is determined by its position along the pH gradient, which can be calibrated using a set of pI markers.

-

Peptide Solubility Assay

Objective: To determine the solubility of the peptide in various solvents.

Methodology:

-

Solvent Selection:

-

Prepare a panel of solvents, including deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1% acetic acid in water, and 0.1% ammonium hydroxide in water.

-

-

Solubility Testing:

-

Add a small, known amount of the lyophilized peptide (e.g., 1 mg) to a microcentrifuge tube.

-

Add a small volume (e.g., 100 µL) of the first solvent to be tested.

-

Vortex the tube for 30 seconds.

-

Visually inspect the solution for any undissolved particles.

-

If the peptide is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

-

If the peptide remains insoluble, incrementally add more solvent until the peptide dissolves or a maximum volume is reached.

-

Repeat the process for each solvent.

-

-

Quantification (Optional):

-

For a more quantitative assessment, centrifuge the tubes to pellet any undissolved peptide.

-

Measure the concentration of the peptide in the supernatant using a suitable method, such as UV absorbance at 214 nm or a peptide quantification assay.

-

Peptide Stability Assay in Serum by HPLC

Objective: To evaluate the stability of the peptide in the presence of serum proteases.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the peptide in an appropriate solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

-

Thaw human serum and centrifuge to remove any precipitates.

-

-

Incubation:

-

Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the serum-peptide mixture.

-

-

Protein Precipitation:

-

To stop the enzymatic degradation, add two volumes of cold acetonitrile containing 1% trifluoroacetic acid (TFA) to the aliquot.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated serum proteins.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column and a gradient of acetonitrile in water, both containing 0.1% TFA.

-

Monitor the elution of the peptide by UV absorbance at 214 nm.

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Calculate the percentage of the peptide remaining at each time point relative to the zero-time point.

-

Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life of the peptide in serum.

-

Platelet Aggregation Assay

Objective: To assess the ability of the peptide to inhibit platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

-

Platelet Aggregation Measurement:

-

Use a light transmission aggregometer.

-

Place a cuvette containing PRP in the aggregometer and adjust the baseline to 0% aggregation.

-

Place a cuvette with PPP to set the 100% aggregation baseline.

-

Add the peptide (or a control vehicle) to the PRP and incubate for a few minutes.

-

Initiate platelet aggregation by adding an agonist, such as ADP or thrombin.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

-

Data Analysis:

-

Compare the aggregation curves in the presence and absence of the peptide to determine its inhibitory effect.

-

Calculate the percentage of inhibition for different concentrations of the peptide to determine its IC₅₀ (half-maximal inhibitory concentration).

-

Conclusion

The dodecapeptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val is a molecule of significant biological interest due to its central role in platelet aggregation. This technical guide provides a foundation for researchers by summarizing its key physicochemical properties and offering detailed experimental protocols for its characterization. A thorough understanding of these characteristics is paramount for the design of novel therapeutics targeting thrombotic disorders and for advancing our knowledge of hemostasis. The provided methodologies offer a starting point for rigorous scientific investigation, and the diagram of the signaling pathway helps to contextualize the peptide's function within a broader biological framework.

A Technical Guide to the Three-Dimensional Structure Prediction of Novel Peptides

Introduction

Peptides, short chains of amino acids, are at the forefront of therapeutic innovation, acting as hormones, neurotransmitters, and targeted drug candidates. Their biological function is inextricably linked to their three-dimensional (3D) structure. An accurate structural model is paramount for understanding molecular mechanisms, predicting binding affinity, and guiding the rational design of novel peptide-based therapeutics. This guide provides an in-depth overview of the core computational methodologies for predicting peptide 3D structures, details the essential experimental protocols for their validation, and presents an integrated workflow for researchers in the field.

Core Computational Methodologies

The prediction of a peptide's tertiary structure from its primary amino acid sequence is a significant challenge in computational biology. Methodologies are broadly categorized into ab initio (or de novo) modeling, template-based modeling, and the rapidly advancing field of artificial intelligence and machine learning.

Ab Initio (Template-Free) Modeling

Ab initio methods predict peptide structures based solely on the amino acid sequence, using the principles of physics and chemistry to find the most energetically favorable conformation.[1][2] These methods explore the vast conformational space through algorithms like molecular dynamics simulations or genetic algorithms to identify the global minimum of a potential energy function.[2]

-

Principle: Relies on force fields to calculate the potential energy of a given peptide shape. The goal is to find the conformation with the lowest free energy, which is presumed to be the native state.[1]

-

Application: Essential when no homologous structures are available to serve as templates. It is particularly useful for novel peptides with unique folds.[2]

-

Tools: Services like PEP-FOLD utilize this approach, assembling structures from a limited set of predicted structural fragments based on a coarse-grained force field.[3][4][5]

Template-Based Modeling (TBM)

Template-Based Modeling, also known as comparative or homology modeling, leverages the fact that proteins and peptides with similar sequences often adopt similar 3D structures.[6] This approach is highly effective when a solved structure of a homologous peptide or protein domain is available in a database like the Protein Data Bank (PDB).

The TBM pipeline generally consists of four key steps:

-

Template Identification: Searching sequence databases to find experimentally determined structures that are homologous to the query peptide.

-

Target-Template Alignment: Aligning the query peptide sequence with the template sequence. The accuracy of this alignment is critical for the quality of the final model.[6]

-

Model Building: Constructing the 3D model of the query peptide by copying the coordinates of the aligned regions from the template structure.

-

Model Refinement: Optimizing the model to resolve clashes and improve its stereochemical quality, often using energy minimization techniques.[7]

-

Principle: Uses experimentally solved structures as a scaffold to model the target peptide.[6][8]

-

Application: Highly effective when sequence identity to a known structure is significant (typically >30%).[6]

-

Tools: I-TASSER is a prominent example that uses threading (a type of TBM) to identify templates and reassemble fragments to build the final model.[7][9]

Artificial Intelligence and Machine Learning (AI/ML)

The advent of deep learning has revolutionized structure prediction. AI models, trained on the vast database of known protein and peptide structures, can predict 3D coordinates with remarkable accuracy, often comparable to experimental methods.[6]

-

Principle: Utilizes deep neural networks to interpret patterns in sequence alignments and predict inter-residue distances and orientations, which are then used to construct the final 3D model.[10]

-

Application: AI tools like AlphaFold2 have demonstrated exceptional performance for both proteins and many peptides, including α-helical, β-hairpin, and disulfide-rich structures.[11][12] They can succeed even when suitable templates are not obvious. However, their accuracy can be lower for highly flexible or disordered peptides.[8]

-

Tools: AlphaFold2 is the leading example, achieving unprecedented accuracy in the CASP14 competition.[6] Newer models like PepFlow are being developed specifically to model the dynamic range of conformations that peptides can assume.

Performance and Comparison of Prediction Methods

The choice of prediction method depends on factors such as peptide length, sequence novelty, and available computational resources. The accuracy of a prediction is typically measured by the Root Mean Square Deviation (RMSD) between the predicted model's backbone atoms and the experimentally determined structure.

Table 1: Summary of Computational Prediction Approaches

| Methodology | Principle | Key Strengths | Key Limitations |

| Ab Initio Modeling | Folds the peptide sequence based on first principles of physics and energy minimization.[1][2] | Can predict entirely novel structures without reliance on known folds. | Computationally intensive; accuracy is highly dependent on the force field used. |

| Template-Based Modeling | Uses a known, homologous structure as a template to build the model.[6] | High accuracy when a good template (>30% sequence identity) is available; computationally efficient. | Accuracy drops significantly with low sequence homology; cannot predict novel folds.[6] |

| AI / Machine Learning | Employs deep learning to predict spatial constraints (distances, angles) from sequence information.[10] | Achieves very high accuracy, often comparable to experimental results; effective even with no close homologs.[6][11] | May struggle with highly flexible or disordered peptides; performance can be lower for non-natural amino acids.[8] |

Table 2: Common Software and Servers for Peptide Structure Prediction

| Tool / Server | Primary Methodology | Typical Peptide Length | Reported Performance / Notes |

| AlphaFold2 | AI / Machine Learning | 10 - 40+ amino acids | High accuracy for α-helical and β-hairpin peptides; may show shortcomings in predicting disulfide bond patterns.[8][11] |

| PEP-FOLD3 | De Novo / Fragment Assembly | 5 - 50 amino acids | Returns near-native models for ~80% of targets; average RMSD of ~2.1-2.6 Å from NMR structures in benchmarks.[1][3][13] |

| Rosetta (FlexPepDock) | De Novo / Energy Minimization | Flexible | Powerful for modeling peptide-protein interactions and flexible peptide docking.[14][15][16] Can be used for ab initio prediction. |

| I-TASSER | Threading / TBM | >10 amino acids | Hybrid method that combines threading with ab initio modeling for regions without templates.[7][9][17] |

| APPTEST | Neural Network / De Novo | 5 - 40 amino acids | Reports an average best-structure RMSD of 1.9 Å from experimental backbones across a large test set.[18] |

Mandatory Experimental Validation

Computational models, regardless of their predicted accuracy, are hypotheses. Experimental validation is a critical and indispensable step to confirm the predicted three-dimensional structure. The two primary techniques for determining peptide structure at atomic resolution are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Detailed Protocol: NMR Spectroscopy

NMR spectroscopy determines the structure of peptides in solution, which closely mimics their physiological environment. The process relies on measuring distances between specific atoms (protons) through the Nuclear Overhauser Effect (NOE).[19]

Methodology:

-

Sample Preparation:

-

Synthesize or recombinantly express the peptide. Purity should be >95% as confirmed by HPLC and mass spectrometry.

-

Dissolve the peptide in a suitable buffer (e.g., 90% H₂O / 10% D₂O) to a concentration of 1-5 mM.[20] The sample must be stable and non-aggregating at the chosen pH and temperature.[19]

-

For peptides larger than ~40 residues, isotopic labeling (¹⁵N, ¹³C) is often necessary to resolve spectral overlap.[20]

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra at a high-field spectrometer. Key experiments include:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems (i.e., all protons belonging to a single residue).[21]

-

COSY (Correlation Spectroscopy): To identify protons that are connected through 2-3 chemical bonds.[21]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing the distance restraints crucial for structure calculation.[19]

-

-

-

Resonance Assignment:

-

Use the TOCSY and COSY spectra to assign all proton resonances to their specific amino acid residues within the peptide sequence.[19] This is a meticulous process of connecting adjacent residues' spin systems using sequential NOEs.

-

-

Structure Calculation and Refinement:

-

Automatically or manually assign all cross-peaks in the NOESY spectrum to specific proton pairs.

-

Convert the volume of NOESY cross-peaks into upper distance bounds (restraints).[19]

-

Use software like CYANA or XPLOR-NIH to calculate an ensemble of structures that satisfy these distance restraints through simulated annealing.[18][22]

-

The final ensemble of structures is refined using an explicit solvent force field and assessed for quality and consistency.

-

Detailed Protocol: X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of a peptide's structure in a crystalline state. The primary challenge is often growing a well-ordered crystal.

Methodology:

-

Peptide Synthesis and Purification:

-

Crystallization:

-

This is the most challenging step.[23] Screen a wide range of conditions (precipitants, buffers, pH, temperature) to find one that induces the peptide to form well-ordered crystals.

-

Common methods include vapor diffusion (sitting-drop or hanging-drop) and evaporation.[25] The goal is to produce single crystals of optimal size (~0.2-1.0 mm).[25]

-

-

X-ray Diffraction Data Collection:

-

Harvest a suitable crystal and flash-cool it in liquid nitrogen to prevent radiation damage.

-

Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Rotate the crystal in the beam and collect the resulting diffraction pattern on a detector.[23]

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and the intensities of all reflections.

-

Solve the "phase problem" to calculate an electron density map. This can be done using methods like molecular replacement (if a homologous structure exists) or anomalous diffraction from incorporated heavy atoms.[24]

-

Build an atomic model of the peptide into the electron density map using software like Coot.

-

Refine the model against the diffraction data to improve its fit and stereochemical quality, resulting in the final high-resolution structure.[24]

-

Visualized Workflows and Pathways

Visualizing workflows and molecular interactions is key to understanding the complex processes involved in peptide structure determination and function.

Integrated Structure Determination Workflow

The following diagram illustrates the comprehensive workflow, integrating computational prediction with experimental validation to arrive at a high-confidence 3D peptide structure.

Logic for Selecting a Prediction Method

Choosing the right computational tool is a critical first step. This decision tree outlines a logical approach based on the characteristics of the novel peptide.

Example Signaling Pathway: Peptide Inhibition of p53-MDM2

Many therapeutic peptides function by disrupting protein-protein interactions. A classic example is the inhibition of the p53-MDM2 interaction. The tumor suppressor p53 is negatively regulated by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[26][27] Peptides can be designed to mimic the p53 α-helix, binding to a hydrophobic pocket on MDM2 and preventing it from binding and degrading p53.[28] This stabilizes p53, allowing it to activate downstream genes like p21 to induce cell-cycle arrest and suppress tumor growth.

Conclusion and Future Outlook

The field of peptide structure prediction has been transformed by advances in computational power and artificial intelligence. High-accuracy methods like AlphaFold2 provide an unprecedented starting point for understanding peptide function. However, these computational models are not infallible. Key challenges remain, particularly in accurately modeling peptide flexibility, conformational ensembles, and the inclusion of non-canonical amino acids.

Therefore, an integrated strategy that combines state-of-the-art computational prediction with rigorous experimental validation remains the gold standard. As both computational tools and experimental techniques continue to evolve, the synergy between them will accelerate the discovery and design of novel peptide therapeutics, paving the way for new treatments for a wide range of diseases.

References

- 1. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 2. Benchmarking protein structure predictors to assist machine learning-guided peptide discovery - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00045A [pubs.rsc.org]

- 3. PEP-FOLD: an online resource for de novo peptide structure prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 5. PEP-FOLD -- De Novo Peptide Structure Prediction | HSLS [hsls.pitt.edu]

- 6. AlphaFold - Wikipedia [en.wikipedia.org]

- 7. Protein Structure and Function Prediction Using I-TASSER - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Benchmarking AlphaFold2 on peptide structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benchmarking AlphaFold2 on Peptide Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PEP-FOLD3: faster de novo structure prediction for linear peptides in solution and in complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rosetta FlexPepDock to predict peptide-MHC binding: An approach for non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rosetta FlexPepDock ab-initio: Simultaneous Folding, Docking and Refinement of Peptides onto Their Receptors | PLOS One [journals.plos.org]

- 16. Rosetta Structure Prediction – Meiler Lab [meilerlab.org]

- 17. researchgate.net [researchgate.net]

- 18. APPTEST is a novel protocol for the automatic prediction of peptide tertiary structures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.uzh.ch [chem.uzh.ch]

- 20. nmr-bio.com [nmr-bio.com]

- 21. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 22. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. creative-biostructure.com [creative-biostructure.com]

- 26. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Homology, Function, and Analysis of the Fibrinogen-Derived Peptide: HHLGGAKQAGDV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the peptide sequence His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val (HHLGGAKQAGDV). This dodecapeptide corresponds to the C-terminal residues 400-411 of the human fibrinogen gamma chain (γC-peptide) and plays a pivotal role in hemostasis and thrombosis. Through its interaction with the platelet integrin receptor αIIbβ3 (glycoprotein IIb/IIIa), this peptide is essential for platelet aggregation. This document details the peptide's homology, its mechanism of action in platelet signaling, comprehensive experimental protocols for its study, and quantitative data on its binding affinity and inhibitory potential.

Homology and Identification

The peptide sequence HHLGGAKQAGDV is a highly conserved motif found at the C-terminus of the gamma chain of fibrinogen in humans and other species. Homology searches using tools like the Basic Local Alignment Search Tool (BLAST) confirm its origin from the fibrinogen gamma chain.[1] This region is critical for the interaction of fibrinogen with the platelet integrin αIIbβ3, a key event in the final common pathway of platelet aggregation.[1][2]

Mechanism of Action: Platelet Aggregation

The primary biological function of the HHLGGAKQAGDV peptide is its involvement in mediating platelet aggregation. Fibrinogen, a soluble glycoprotein in the blood, acts as a molecular bridge between activated platelets. This bridging is facilitated by the binding of fibrinogen to the αIIbβ3 integrin receptors on the surface of adjacent platelets. The C-terminal region of the fibrinogen gamma chain, containing the HHLGGAKQAGDV sequence, is a primary recognition site for αIIbβ3.[1][2]

The binding of this peptide to αIIbβ3 induces a conformational change in the integrin, leading to outside-in signaling that promotes platelet spreading, clot retraction, and stabilization of the thrombus.[3] The interaction is distinct from the binding of RGD (Arg-Gly-Asp) motifs also present in fibrinogen, which are recognized by other integrins.[2] The specificity of the HHLGGAKQAGDV sequence for αIIbβ3 makes it a subject of interest for the development of anti-platelet therapies.

Signaling Pathway of Platelet Aggregation

The following diagram illustrates the central role of the fibrinogen γC-peptide in the signaling cascade leading to platelet aggregation.

Quantitative Data: Binding Affinity and Inhibition

The interaction between the HHLGGAKQAGDV peptide and the αIIbβ3 receptor has been quantified through various in vitro assays. The following tables summarize key binding and inhibition data from published studies.

Table 1: Binding Affinity of HHLGGAKQAGDV and Related Peptides to Platelets

| Peptide/Ligand | Receptor | Kd (Dissociation Constant) | Binding Sites per Platelet | Reference |

| Y-HHLGGAKQAGDV(G)9RGDS (Bridged Peptide) | αIIbβ3 (ADP-activated platelets) | 3.1 ± 0.5 x 10⁻⁷ M | 43,600 ± 9,200 | [3] |

| Y-HHLGGAKQAGDV(G)9RGDS (Bridged Peptide) | αIIbβ3 (RGDS-activated platelets) | 8.9 ± 1.3 x 10⁻⁷ M | 38,600 ± 4,800 | [3] |

Table 2: Inhibitory Concentration (IC50) of HHLGGAKQAGDV and Related Peptides on Fibrinogen Binding

| Inhibitor Peptide | Assay | IC50 | Reference |

| HHLGGAKQAGDV (γ 400-411) | Inhibition of bridged peptide binding | 102 ± 4.1 µM | [3] |

| RGDS | Inhibition of bridged peptide binding | 32 ± 2.6 µM | [3] |

| Y-HHLGGAKQAGDV(G)9RGDS | ADP-induced platelet aggregation | 3.5 ± 0.6 µM | [4] |

| RGDS | Fibrinogen binding to GPIIb/IIIa | 17 ± 1.6 µM | [4] |

| HHLGGAKQAGDV | Fibrinogen binding to GPIIb/IIIa | 87 ± 6.8 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the HHLGGAKQAGDV peptide's function.

Platelet Aggregation Assay

This assay measures the ability of a peptide to inhibit platelet aggregation induced by an agonist like ADP.

Materials:

-

Citrated whole blood or platelet-rich plasma (PRP)

-

Agonist solution (e.g., Adenosine diphosphate - ADP)

-

Test peptide (HHLGGAKQAGDV) at various concentrations

-

Saline or appropriate buffer

-

Platelet aggregometer

Procedure:

-

Prepare Platelet-Rich Plasma (PRP): Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the supernatant (PRP).

-

Adjust Platelet Count: Determine the platelet count in the PRP and adjust to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

-

Pre-incubation: Pre-incubate aliquots of PRP with varying concentrations of the HHLGGAKQAGDV peptide or a control vehicle for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer cuvettes with stirring.

-

Induce Aggregation: Add the agonist (e.g., ADP to a final concentration of 10 µM) to initiate platelet aggregation.

-

Monitor Aggregation: Record the change in light transmittance through the cuvette over time using the aggregometer. Increased light transmittance corresponds to increased platelet aggregation.

-

Data Analysis: Determine the maximum aggregation percentage for each peptide concentration. Plot the percentage of inhibition against the peptide concentration to calculate the IC50 value.

Fibrinogen-Receptor Binding Assay

This assay quantifies the ability of the peptide to compete with labeled fibrinogen for binding to the αIIbβ3 receptor on activated platelets.

Materials:

-

Washed platelets

-

Labeled fibrinogen (e.g., ¹²⁵I-fibrinogen)

-

Platelet activation agonist (e.g., ADP, thrombin)

-

Test peptide (HHLGGAKQAGDV) at various concentrations

-

Binding buffer (e.g., Tyrode's buffer with albumin)

-

Silicon oil or sucrose solution for separating bound from free ligand

-

Gamma counter

Procedure:

-

Platelet Preparation: Isolate and wash platelets from whole blood to remove plasma proteins. Resuspend in the binding buffer.

-

Assay Setup: In microcentrifuge tubes, combine washed platelets, the activating agonist, and varying concentrations of the HHLGGAKQAGDV peptide or a control.

-

Binding Reaction: Add a fixed concentration of labeled fibrinogen to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Separation: Layer the reaction mixture over silicon oil or a sucrose cushion in a microcentrifuge tube. Centrifuge to pellet the platelets with bound labeled fibrinogen, separating them from the unbound labeled fibrinogen in the supernatant.

-

Quantification: Freeze the tubes and cut the tips containing the platelet pellet. Measure the radioactivity in the pellet using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled fibrinogen). Plot the percentage of inhibition of specific binding against the peptide concentration to determine the IC50.

Workflow for a Competitive Binding Assay

The following diagram outlines the typical workflow for a competitive binding assay to determine the inhibitory potential of the HHLGGAKQAGDV peptide.

Conclusion

The HHLGGAKQAGDV peptide, derived from the C-terminus of the fibrinogen gamma chain, is a critical determinant of platelet aggregation and thrombus formation. Its specific interaction with the integrin αIIbβ3 receptor presents a valuable target for the development of novel anti-thrombotic agents. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the characterization and therapeutic application of this and related peptides. The detailed methodologies and established binding parameters are essential for the design of future studies aimed at elucidating the precise structural basis of its interaction with αIIbβ3 and for the screening and optimization of new drug candidates.

References

- 1. pnas.org [pnas.org]

- 2. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Bridged" peptide of fibrinogen binds to platelets activated by RGD peptide as well as by ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of hybrid peptide analogs to receptor recognition domains on alpha- and gamma-chains of human fibrinogen on fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Interactome of a Key Hemostatic Peptide: A Technical Guide to the Binding Partners of His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the protein binding partners for the dodecapeptide His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val (HHLGGAKQAGDV). This peptide, corresponding to the C-terminal sequence of the human fibrinogen γ-chain, plays a pivotal role in hemostasis and thrombosis. Its primary and most well-characterized binding partner is the platelet integrin receptor αIIbβ3. This document will delve into the specifics of this critical interaction, summarizing key quantitative data, providing detailed experimental protocols for its study, and visualizing the associated signaling pathways and experimental workflows.

The Primary Binding Partner: Integrin αIIbβ3

The peptide HHLGGAKQAGDV is a crucial recognition motif for the integrin αIIbβ3, a heterodimeric receptor expressed on the surface of platelets[1]. The binding of the C-terminal end of fibrinogen's γ-chain to αIIbβ3 is a key event in platelet aggregation, the process by which platelets clump together to form a thrombus, or blood clot, at sites of vascular injury[1][2]. This interaction is a central component of the final common pathway of platelet aggregation, regardless of the initial platelet agonist[3].

Quantitative Binding Data

The affinity and kinetics of the HHLGGAKQAGDV peptide's interaction with integrin αIIbβ3 have been characterized using various biophysical techniques. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Method | Comments | Reference |

| Ki (Inhibition Constant) | > 10 µM | Surface Plasmon Resonance (SPR) | The peptide weakly inhibited the binding of fibrinogen to primed αIIbβ3. | [4] |

| IC50 (Half Maximal Inhibitory Concentration) | Comparable to RGDS peptide | Platelet Aggregation Assay | The peptide LGGAKQAGDV was as potent as the RGDS peptide in inhibiting fibrinogen binding to platelets. | [5] |

| Binding Affinity (Qualitative) | Tighter than γC-12 for cRGDFK | Optical Trap-Based Force Spectroscopy | Nanomechanical measurements revealed cRGDFK binds at least as tightly as the HHLGGAKQAGDV peptide to αIIbβ3. | [6] |

| Dissociation Force | 60–120 pN | Optical Trap-Based Force Spectroscopy | Both HHLGGAKQAGDV and cRGDFK peptides form stable complexes with αIIbβ3 that dissociate in this force range. | [6] |

Signaling Pathway: Platelet Aggregation

The binding of the HHLGGAKQAGDV sequence of fibrinogen to integrin αIIbβ3 is the culmination of a signaling cascade initiated by platelet activation. Various agonists, such as thrombin, ADP, and collagen, can trigger this cascade. Upon activation, a conformational change occurs in the αIIbβ3 integrin, switching it from a low-affinity to a high-affinity state for its ligands, including fibrinogen. The binding of dimeric fibrinogen molecules to αIIbβ3 on adjacent platelets bridges them together, leading to platelet aggregation.

Figure 1. Simplified signaling pathway of platelet aggregation initiated by agonist activation, leading to integrin αIIbβ3 activation and fibrinogen-mediated platelet cross-linking via the HHLGGAKQAGDV sequence.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between the HHLGGAKQAGDV peptide and its binding partners.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure real-time biomolecular interactions.

Experimental Workflow:

Figure 2. A typical workflow for analyzing peptide-protein interactions using Surface Plasmon Resonance (SPR).

Detailed Protocol:

-

Protein and Peptide Preparation:

-

Purify human integrin αIIbβ3 to >95% purity.

-

Synthesize the HHLGGAKQAGDV peptide and purify by HPLC.

-

-

Immobilization of Integrin αIIbβ3:

-